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Compound of Interest |
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1)
CAS No.: 1293-95-4

Cat. No.: B072490

. J

Compound Name:

Executive Summary

Bis(methylcyclopentadienyl)nickel(ll), denoted as Ni(MeCp)z2, is a critical organometallic
precursor used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for
fabricating high-purity nickel and nickel oxide thin films.[1]

Unlike its parent compound Nickelocene (NiCpz), which is a solid requiring sublimation,
Ni(MeCp)2 possesses a low melting point (~34-36°C). This allows it to be delivered as a liquid
vapor at standard bubbler temperatures (55-80°C), offering superior flux stability and
reproducibility. This guide analyzes the thermodynamic boundaries of its volatility and the
kinetic windows required to prevent premature thermal decomposition.[2]

Physicochemical Profile
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Property Specification Notes

Chemical Formula Ni(n>-CsH4CHs)2 1,1'-Dimethylnickelocene
CAS Number 1293-95-4

Molecular Weight 216.93 g/mol

Physical State Dark Green Solid / Liquid Melting Point: 34-36°C
Vapor Pressure ~1 Torr (133 Pa) @ 73°C Liguid phase evaporation
Density ~1.1 g/mL Liquid phase

Air Sensitivity High Oxidizes rapidly; store under

Ar/N2

Phase Transition & Delivery Mode

While often discussed in the context of "sublimation,” Ni(MeCp):z is practically delivered via

evaporation.
e Solid Phase: Below 34°C.[2]
e Liquid Phase: Above 36°C.[2]

o Operational Implication: Bubblers are typically heated to 55-80°C.[2] At these temperatures,
the precursor is a liquid, eliminating the surface-area changes associated with solid
sublimers (channeling/sintering) and ensuring constant flux.

Thermodynamics of Volatility

The volatility of Ni(MeCp):z follows the Clausius-Clapeyron relationship.[2] Unlike NiCpz, which
sublimes, Ni(MeCp)2 evaporates from a liquid melt during standard ALD/CVD operation.

Vapor Pressure Equation

The temperature dependence of vapor pressure (

) is described by:
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Empirical Data Points for Calibration:

e Point A: 133 Pa (~1.0 Torr) at 73°C (346 K)
e Point B: ~40 Pa (0.3 Torr) at 55°C (328 K)
Note: The enthalpy of vaporization (

) is lower than the enthalpy of sublimation (

) of NiCp2 (=75 kJ/mol), facilitating easier transport.

Bubbler & Vaporizer Optimization

To achieve sufficient mass transport without condensation in the lines:
o Bubbler Temperature (
): Set to 55°C — 80°C.
o Caution:
risks thermal aging (oligomerization) over long durations.
e Line Temperature (

): Must be
(typically 100-120°C) to prevent cold-spot condensation.

o Carrier Gas: High-purity Ar or N2 (99.9999%).

Kinetics & Thermal Stability

The "ALD Window" is defined by the temperature range where the growth rate is constant (self-
limiting) and decomposition is negligible.[2]

Decomposition Pathways

Ni(MeCp):z is less thermally stable than NiCpz due to the inductive effect of the methyl group,
which can activate ring-slippage or oxidative decomposition pathways.[2]
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e ALD Window:150°C — 250°C
o < 150°C:[3][4][5][6][7][8] Kinetic limitation (slow reaction with co-reactant).
o 150-250°C:[3] Self-limiting growth (~0.3-0.4 A/cycle).

o > 250°C:[3][4][9][10]CVD Mode onset. Thermal decomposition leads to uncontrolled
growth and carbon incorporation (carbide formation).

Thermal Decomposition Mechanism

The primary decomposition mechanism involves the cleavage of the Ni-Cp bond.[2]

o Onset Temperature: Thermal Gravimetric Analysis (TGA) shows rapid mass loss onset
>180°C, but significant decomposition in a reactor environment (under vacuum) typically
begins >250°C.

e Long-Term Stability: Prolonged storage of the liquid at >130°C can lead to gradual darkening
and non-volatile residue formation.[2]

Experimental Protocols
Protocol A: Vapor Pressure Determination (Stepped
Isothermal TGA)

This protocol validates the precursor quality and evaporation kinetics.

Instrument: High-resolution TGA (e.g., TA Instruments Q500).
o Atmosphere: High-purity N2 or Ar (Flow: 100 sccm).

e Pan: Platinum or Alumina (to prevent catalytic decompaosition).
» Method:

o Ramp 10°C/min to 50°C. Hold 10 min (stabilize).

o Step 1: Jump to 60°C, hold 20 min. Measure slope (
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).
o Step 2: Jump to 70°C, hold 20 min. Measure slope.
o Step 3: Jump to 80°C, hold 20 min. Measure slope.

» Analysis: Plot

'S

. The slope is proportional to

Protocol B: Precursor Delivery Logic

The following diagram illustrates the logic flow for a safe and stable precursor delivery system.
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Figure 1: Logic flow for maintaining precursor integrity from source to deposition. Note the

temperature gradient (

) essential for preventing condensation.

Visualization of Stability Windows

The following diagram maps the operational windows for Ni(MeCp)z, highlighting the transition
from kinetic control to diffusion control (ALD) and finally to decomposition (CVD).
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Figure 2: Process window definition. Operating in Zone 2 is critical for pharmaceutical-grade or
semiconductor-grade film purity.

References

o MDPI. (2019). Atomic Layer Deposition of NiO to Produce Active Material for Thin-Film
Lithium-lon Batteries. Retrieved from [Link]

» Royal Society of Chemistry. (2019). Plasma-assisted atomic layer deposition of nickel oxide
as hole transport layer.[2] Retrieved from [Link]

o American Elements.Bis(methylcyclopentadienyl)nickel(ll) Properties.[6][11] Retrieved
from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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